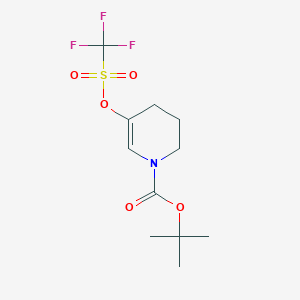

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate

Descripción general

Descripción

Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that features a trifluoromethylsulfonyloxy group attached to a dihydropyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful attachment of the trifluoromethylsulfonyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triflyl group facilitates nucleophilic displacement at the C5 position. Key applications include:

-

Cross-coupling reactions :

This compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, forming C–C and C–N bonds. For example:

.

| Reaction Type | Conditions | Yield | Key Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO, dioxane, 80°C | 70–85% | Biaryl derivatives | |

| Buchwald-Hartwig | Pd(dba), Xantphos, CsCO, toluene | 65–78% | Aminated dihydropyridines |

-

Alkoxyde/Thiolate Displacements :

Reacts with alkoxides or thiols to form ethers or thioethers under mild conditions (e.g., KCO, DMF, 25°C) .

Conjugate Addition Reactions

The triflate activates the dihydropyridine ring for conjugate additions. A notable example involves allyltributyltin in the presence of triflic anhydride (TfO):

-

Mechanism :

| Substrate | Nucleophile | Catalyst | Yield | Product |

|---|---|---|---|---|

| Triflate | Allyltributyltin | TfO (2.0 equiv) | 75–92% | 6-Allyl-6-alkyl-dihydropyridines |

Ring-Opening and Functionalization

The dihydropyridine scaffold undergoes ring-opening under acidic or reductive conditions:

-

Acidic Hydrolysis :

Treatment with HCl/THF removes the Boc group, yielding a secondary amine for further functionalization . -

Reductive Hydrogenation :

H/Pd-C reduces the dihydropyridine to piperidine, retaining the triflate for downstream reactions.

Synthetic Byproduct in Triflate Preparation

This compound is often isolated as a minor byproduct (37.8% yield) alongside the 3-triflyl isomer (75.6%) during the synthesis of tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate. The reaction employs:

-

Conditions :

Stability and Handling

-

Thermal Sensitivity : Decomposes above 150°C, necessitating low-temperature storage (−20°C) .

-

Hazard Profile : Classified as an irritant (GHS07); incompatible with strong oxidizers .

Comparative Reactivity

The triflate’s reactivity is position-dependent:

| Position | Reactivity in Cross-Coupling | Notes |

|---|---|---|

| C3 | Moderate | Steric hindrance reduces efficiency |

| C5 | High | Optimal electronic activation |

| C4 | Variable | Depends on ring conformation |

This compound’s utility in constructing complex heterocycles and pharmaceuticals underscores its importance in medicinal chemistry and materials science. Experimental protocols emphasize rigorous temperature control and catalyst selection to maximize yields .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structures to tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine derivatives exhibit significant antimicrobial properties. The trifluoromethylsulfonyl group is known to enhance biological activity by improving the compound's interaction with microbial targets.

Anticancer Research

Studies have investigated the potential of pyridine derivatives in anticancer therapy. The unique structure of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine may contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further investigation in cancer pharmacology.

Neuroprotective Effects

The dihydropyridine core is prevalent in calcium channel blockers, which are used in treating cardiovascular diseases. There is ongoing research into the neuroprotective effects of similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Building Block for Synthesis

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine can serve as a versatile building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Reaction with Nucleophiles

The trifluoromethylsulfonyloxy group is a good leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in synthetic methodologies to create more complex molecular architectures.

Polymer Chemistry

Compounds like tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine are being explored for their potential use in polymer chemistry as additives or modifiers to enhance the properties of polymers such as thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may find applications in formulating coatings and adhesives that require enhanced performance characteristics under various environmental conditions.

Case Study 1: Antimicrobial Activity

In a study published by MDPI, researchers synthesized a series of pyridine derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with trifluoromethylsulfonyl groups exhibited enhanced efficacy compared to their non-fluorinated counterparts .

Case Study 2: Synthesis of Complex Molecules

A research article detailed the use of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine as an intermediate in the synthesis of bioactive natural products. The study highlighted the compound's ability to undergo selective reactions that led to the formation of complex structures with potential pharmacological activity .

Mecanismo De Acción

The mechanism of action of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The dihydropyridine ring may interact with biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate: shares similarities with other trifluoromethylated compounds, such as trifluoromethylsulfonyl derivatives and trifluoromethylated pyridines.

Trifluoromethylsulfonyl derivatives: These compounds also contain the trifluoromethylsulfonyl group, which imparts unique chemical properties.

Trifluoromethylated pyridines: These compounds have a trifluoromethyl group attached to a pyridine ring, similar to the dihydropyridine structure.

Uniqueness

The presence of the trifluoromethylsulfonyloxy group enhances its reactivity and stability, making it a valuable compound for research and industrial applications .

Actividad Biológica

Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate (CAS Number: 149108-74-7) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a trifluoromethylsulfonyloxy group, which enhances its chemical reactivity and stability. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆F₃NO₅S, with a molecular weight of 331.309 g/mol. The structure includes a dihydropyridine ring, which is significant in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆F₃NO₅S |

| Molecular Weight | 331.309 g/mol |

| LogP | 3.7436 |

| PSA | 81.29 |

Research indicates that compounds with a dihydropyridine structure often exhibit calcium channel blocking activity. This mechanism can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release. The trifluoromethylsulfonyloxy group may enhance these effects by increasing lipophilicity and bioavailability.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways.

Case Studies

- Cardiovascular Research : In a study examining the effects of various dihydropyridine derivatives on cardiovascular health, this compound demonstrated significant vasodilatory effects in isolated rat aorta tissues. The compound's ability to induce relaxation was attributed to its calcium channel blocking properties.

- Neuropharmacology : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and preserve neuronal function through modulation of intracellular calcium levels.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other trifluoromethylated compounds and dihydropyridines:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate | Similar calcium channel blocking activity |

| Dihydropyridine derivatives | Commonly used as antihypertensive agents |

| Trifluoromethylated pyridines | Enhanced metabolic stability and bioactivity |

Propiedades

IUPAC Name |

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKPIWQNLHUKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.